molecular formula C12H13F3N4O3S B2909633 3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034253-03-5

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2909633
CAS No.: 2034253-03-5
M. Wt: 350.32
InChI Key: HNZKZIBHZFCDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazine derivative featuring a pyrrolidine ring substituted with a 3,3,3-trifluoropropylsulfonyl group and a carbonitrile moiety. Its structural complexity—combining fluorinated alkyl chains, sulfonyl groups, and heterocycles—hints at enhanced metabolic stability and target binding compared to simpler analogs .

Properties

IUPAC Name

3-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O3S/c13-12(14,15)2-6-23(20,21)19-5-1-9(8-19)22-11-10(7-16)17-3-4-18-11/h3-4,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZKZIBHZFCDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Pyrazine-carbonitrile backbone: Shared with pesticidal agents like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) and ethiprole .
  • Sulfonylated pyrrolidine: Similar to compounds like (6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol, which emphasize the role of pyrrolidine in modulating solubility and steric effects .
  • Trifluoropropyl group : Enhances lipophilicity and electron-withdrawing properties, akin to trifluoromethyl substituents in fipronil .
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Key Functional Groups Reported Use/Activity Reference
3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₃H₁₄F₃N₃O₃S Pyrazine, carbonitrile, sulfonated pyrrolidine Hypothesized agrochemical/pharma N/A
Fipronil C₁₂H₄Cl₂F₆N₄OS Pyrazole, carbonitrile, sulfinyl, CF₃ Insecticide (GABA receptor antagonist)
2-Methoxy-3-(1-methylpropyl) pyrazine C₉H₁₄N₂O Pyrazine, methoxy, alkyl chain Artificial flavoring agent
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₃FN₃O₂Si Pyrrolidine, silyl ether, fluoropyridine Intermediate in drug synthesis
Key Observations:

Carbonitrile Functionality : Present in both the target compound and fipronil, this group is critical in pesticidal activity by interacting with biological targets (e.g., insect GABA receptors) .

Fluorinated Alkyl Chains : The trifluoropropyl group in the target compound may offer superior metabolic resistance compared to fipronil’s trifluoromethyl group, as longer fluorinated chains reduce oxidative degradation .

Pyrrolidine vs.

Research Findings and Mechanistic Insights

  • Sulfonyl vs. Sulfinyl Groups : The sulfonyl group in the target compound is more electron-withdrawing than fipronil’s sulfinyl group, which could enhance electrophilic reactivity and target binding .
  • Heterocyclic Diversity: Pyrazine derivatives (e.g., 2-methoxy-3-(1-methylpropyl) pyrazine) are often used in flavor chemistry due to their volatility, but substitution with bulkier groups (e.g., sulfonylated pyrrolidine) may shift applications toward non-volatile bioactives .
  • Synthetic Complexity : Compounds like those in and highlight challenges in synthesizing multi-heterocyclic structures, suggesting the target compound may require advanced coupling strategies (e.g., Suzuki-Miyaura or click chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.